Cas no 881444-58-2 (4-methyl-N-{4-(E)-2-phenyldiazen-1-ylphenyl}-1,2,3-thiadiazole-5-carboxamide)

4-Methyl-N-{4-(E)-2-phenyldiazen-1-ylphenyl}-1,2,3-thiadiazole-5-carboxamide is a structurally complex heterocyclic compound featuring a 1,2,3-thiadiazole core linked to a phenylazo moiety and an amide functional group. This compound exhibits potential utility in organic synthesis, materials science, and pharmaceutical research due to its unique electronic and steric properties. The thiadiazole ring system contributes to its stability and reactivity, while the azo group may enable applications in dye chemistry or as a photoswitchable scaffold. The amide linkage enhances solubility and provides a handle for further derivatization. Its well-defined molecular architecture makes it a promising candidate for investigations in supramolecular chemistry and as a building block for advanced functional materials.
4-methyl-N-{4-(E)-2-phenyldiazen-1-ylphenyl}-1,2,3-thiadiazole-5-carboxamide structure
881444-58-2 structure
商品名:4-methyl-N-{4-(E)-2-phenyldiazen-1-ylphenyl}-1,2,3-thiadiazole-5-carboxamide
CAS番号:881444-58-2
MF:C16H13N5OS
メガワット:323.372320890427
CID:5475605

4-methyl-N-{4-(E)-2-phenyldiazen-1-ylphenyl}-1,2,3-thiadiazole-5-carboxamide 化学的及び物理的性質

名前と識別子

    • 1,2,3-Thiadiazole-5-carboxamide, 4-methyl-N-[4-(2-phenyldiazenyl)phenyl]-
    • 4-methyl-N-{4-(E)-2-phenyldiazen-1-ylphenyl}-1,2,3-thiadiazole-5-carboxamide
    • インチ: 1S/C16H13N5OS/c1-11-15(23-21-18-11)16(22)17-12-7-9-14(10-8-12)20-19-13-5-3-2-4-6-13/h2-10H,1H3,(H,17,22)
    • InChIKey: GGJDRFJFSZFCDJ-UHFFFAOYSA-N
    • ほほえんだ: S1C(C(NC2=CC=C(N=NC3=CC=CC=C3)C=C2)=O)=C(C)N=N1

4-methyl-N-{4-(E)-2-phenyldiazen-1-ylphenyl}-1,2,3-thiadiazole-5-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2630-0186-25mg
4-methyl-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}-1,2,3-thiadiazole-5-carboxamide
881444-58-2 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2630-0186-2μmol
4-methyl-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}-1,2,3-thiadiazole-5-carboxamide
881444-58-2 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2630-0186-5mg
4-methyl-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}-1,2,3-thiadiazole-5-carboxamide
881444-58-2 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2630-0186-4mg
4-methyl-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}-1,2,3-thiadiazole-5-carboxamide
881444-58-2 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2630-0186-10μmol
4-methyl-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}-1,2,3-thiadiazole-5-carboxamide
881444-58-2 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2630-0186-2mg
4-methyl-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}-1,2,3-thiadiazole-5-carboxamide
881444-58-2 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2630-0186-10mg
4-methyl-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}-1,2,3-thiadiazole-5-carboxamide
881444-58-2 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2630-0186-30mg
4-methyl-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}-1,2,3-thiadiazole-5-carboxamide
881444-58-2 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2630-0186-100mg
4-methyl-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}-1,2,3-thiadiazole-5-carboxamide
881444-58-2 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2630-0186-20μmol
4-methyl-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}-1,2,3-thiadiazole-5-carboxamide
881444-58-2 90%+
20μl
$79.0 2023-05-16

4-methyl-N-{4-(E)-2-phenyldiazen-1-ylphenyl}-1,2,3-thiadiazole-5-carboxamide 関連文献

4-methyl-N-{4-(E)-2-phenyldiazen-1-ylphenyl}-1,2,3-thiadiazole-5-carboxamideに関する追加情報

4-Methyl-N-{4-(E)-2-PhenylDiazen-1-YlPhenyl}-1,2,3-Thiadiazole-5-Carboxamide (CAS No. 881444-58-2)

The compound 4-Methyl-N-{4-(E)-2-PhenylDiazen-1-YlPhenyl}-1,2,3-Thiadiazole-5-Carboxamide, identified by the CAS registry number 881444-58-2, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound is notable for its unique structure, which combines a thiadiazole ring system with a diazenyl group and a methyl substituent. The combination of these functional groups imparts distinctive chemical properties, making it a subject of interest in both academic research and industrial applications.

Recent studies have highlighted the potential of this compound in the development of advanced materials, particularly in the realm of optoelectronics. The thiadiazole moiety is known for its ability to participate in π-conjugation, which enhances the electronic properties of the molecule. This feature makes it a promising candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices. Researchers have explored the influence of substituents on the electronic properties of thiadiazole derivatives, with particular emphasis on how the presence of a diazenyl group affects the compound's absorption and emission spectra.

In addition to its electronic properties, this compound has shown potential in medicinal chemistry. The diazenyl group is known to exhibit anti-inflammatory and antioxidant activities, which could be harnessed for therapeutic purposes. Recent investigations have focused on optimizing the bioavailability and stability of such compounds, paving the way for their use in drug delivery systems and targeted therapies.

The synthesis of 4-Methyl-N-{4-(E)-2-PhenylDiazen-1-YlPhenyl}-1,2,3-Thiadiazole-5-Carboxamide involves a multi-step process that requires precise control over reaction conditions to ensure high yields and purity. The key steps include the preparation of intermediate compounds such as phenyldiazenes and thiadiazole derivatives, followed by their coupling under specific conditions. Advances in catalytic methods and green chemistry have enabled more efficient and environmentally friendly syntheses of such compounds.

The application of computational chemistry techniques has significantly enhanced our understanding of this compound's properties. Density functional theory (DFT) calculations have been employed to study its electronic structure, while molecular dynamics simulations have provided insights into its stability under various conditions. These computational approaches have complemented experimental studies, leading to a more comprehensive understanding of the compound's behavior in different environments.

In conclusion, 4-Methyl-N-{4-(E)-2-PhenylDiazen-1-YlPhenyl}-1,2,3-Thiadiazole-5-Carboxamide (CAS No. 881444-58-2) represents a cutting-edge compound with diverse applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool for researchers working in materials science, electronics, and medicinal chemistry. As ongoing research continues to uncover new properties and applications, this compound is poised to play an increasingly important role in advancing modern technologies.

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